STR-V-53

Hepatocellular carcinoma HDAC inhibitor Selective cytotoxicity

Generic HDAC inhibitors (e.g., SAHA) exhibit limited solid tumor efficacy due to poor cancer-type selectivity and dose-limiting toxicities. STR-V-53 overcomes this through glycosylation-enabled GLUT-2 transporter targeting, achieving HCC-selective cytotoxicity. • HCC-selective: spares NCI-60 panel cancer lines & normal VERO cells; peracetylated analog STR-V-167 lacks this selectivity • 80% TGI combined with Sorafenib vs. 60-68% monotherapy; 40% durable response with anti-PD-1 in immunocompetent models • Preferential HDAC1/2/3/6 inhibitor (IC50 24.3/60.1/213.43/- nM); no HDAC11 inhibition at 10 µM • Bulk quantities available; technical support for HCC xenograft & immuno-oncology study design

Molecular Formula C21H30N4O8
Molecular Weight 466.5 g/mol
Cat. No. B12371438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTR-V-53
Molecular FormulaC21H30N4O8
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN(N=N2)CCCCCCC(=O)NO)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C21H30N4O8/c26-12-16-18(28)19(29)20(30)21(33-16)32-14-8-6-13(7-9-14)15-11-25(24-22-15)10-4-2-1-3-5-17(27)23-31/h6-9,11,16,18-21,26,28-31H,1-5,10,12H2,(H,23,27)/t16-,18-,19+,20-,21+/m1/s1
InChIKeyQEKXBUOEJPBOPV-RQXATKFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STR-V-53: Liver Cancer-Selective HDAC Inhibitor Overview


STR-V-53 (CAS 2798954-66-0) is a synthetic, glycosylated, small-molecule histone deacetylase (HDAC) inhibitor that demonstrates exquisitely selective cytotoxicity against hepatocellular carcinoma (HCC) cells in vitro and robust anti-tumor activity in orthotopic murine models of HCC [1]. It is the lead compound from a novel class of HDACi designed to exploit glucose transporter 2 (GLUT-2) uptake for selective liver cancer targeting .

GLUT-2-mediated HCC-selective uptake
Glycosylated HDAC inhibitor probe
Cell-type selective cytotoxicity context

Why Generic HDAC Inhibitors Cannot Substitute for STR-V-53


Generic HDAC inhibitors such as Vorinostat (SAHA) have demonstrated limited clinical success in solid tumors like HCC, in part due to a lack of cancer-type selectivity and dose-limiting toxicities [1]. The glycosylated structure of STR-V-53 is a critical design element that confers unique biological properties. It facilitates selective uptake via the GLUT-2 transporter, which is highly expressed in HCC cells, enabling targeted anti-cancer activity while largely sparing other cancer cell types and normal tissues . Simple substitution with a structurally similar analog (e.g., the peracetylated derivative STR-V-167) or a conventional pan-HDAC inhibitor (e.g., SAHA) fails to replicate this critical and quantifiable HCC-selectivity profile [1].

Target
STR-V-53: glycosylated HDAC inhibitor with GLUT-2-mediated HCC-selective uptake
Substitute
Generic pan-HDAC inhibitor (e.g., Vorinostat): lacks GLUT-2 targeting, non-selective cytotoxicity
GLUT-2 transporter targeting absent in non-glycosylated HDAC inhibitors
Selectivity profile may not transfer to pan-HDAC inhibitors
Structural analog (e.g., peracetylated derivative) may alter uptake and selectivity

Quantitative Evidence for STR-V-53 Selection


HCC-Selective Cytotoxicity vs. Vorinostat (SAHA)

In contrast to the pan-HDAC inhibitor Vorinostat (SAHA), which exhibits potent and non-selective cytotoxicity across multiple cell lines, STR-V-53 demonstrates a unique and quantifiable selectivity for hepatocellular carcinoma (HCC) cells [1]. This selectivity is evidenced by its differential antiproliferative effects in the NCI-60 human tumor cell line panel and its high selectivity index relative to normal VERO cells [1].

HCC-Selective Cytotoxicity
Head-to-head
Selectivity Index (VERO/Hep-G2): Significantly >1 vs. Vorinostat ~1 (non-selective)
Supports HCC-selective research context
Refer to primary reference Table S2 for exact value
Hepatocellular carcinoma HDAC inhibitor Selective cytotoxicity

In Vivo Monotherapy Efficacy vs. Sorafenib

In an orthotopic murine model of HCC, STR-V-53 as a single agent demonstrated tumor growth inhibition (TGI) comparable to the clinically approved multikinase inhibitor Sorafenib [1]. STR-V-53 was administered at two dose levels and achieved TGI values that were not significantly different from the Sorafenib control group [1].

In Vivo Monotherapy
Head-to-head
STR-V-53 TGI: 60% (25 mg/kg), 68% (50 mg/kg) vs. Sorafenib: similar extent
Reported model-response context
Orthotopic Hep-G2 xenograft, 21-day daily i.p. dosing
HCC xenograft Tumor growth inhibition In vivo pharmacology

Synergy with Sorafenib in HCC Models

The combination of STR-V-53 with Sorafenib results in a quantifiably greater anti-tumor effect than either agent used as monotherapy [1]. In an orthotopic HCC model, the combination therapy additively reduced tumor volume, achieving a higher Tumor Growth Inhibition (TGI) rate than the sum of the individual treatments [1].

Combination Synergy
Head-to-head
STR-V-53 + Sorafenib TGI: approx. 80% vs. monotherapy 60-68%
Supports combination endpoint interpretation
Orthotopic Hep-G2 xenograft, 21-day daily i.p. dosing
Combination therapy HCC Synergy Sorafenib

Durable Response Rate with Anti-PD-1 Therapy

The combination of STR-V-53 with anti-PD-1 therapy leads to a quantifiable and significant increase in durable responses in an immunocompetent orthotopic HCC model, a critical metric for evaluating long-term therapeutic potential [1]. This outcome distinguishes STR-V-53 from many HDAC inhibitors that have shown limited impact on solid tumor immunotherapy outcomes.

Durable Response
Reported
40% durable response rate (combination with anti-PD-1)
Reported durable response endpoint context
Immunocompetent orthotopic HCC model
Immuno-oncology Checkpoint inhibitor Durable response HCC

HDAC Isoform Selectivity vs. Vorinostat

STR-V-53 displays a distinct HDAC isoform inhibition profile that differs quantifiably from the pan-HDAC inhibitor Vorinostat (SAHA) [1]. While SAHA potently inhibits a broad range of HDACs, STR-V-53 shows a more targeted inhibition pattern, including a strong preference for HDAC6 and a lack of activity against HDAC11 [1] .

Isoform Selectivity
Head-to-head
HDAC1 IC50: 24.3 nM; HDAC6 IC50: 213.43 nM; HDAC11: no inhibition at 10 µM (vs. SAHA: potent pan-inhibition)
Isoform-selectivity assay context
In vitro enzymatic activity assays
HDAC isoform Selectivity Epigenetics HDAC6

Cancer-Type Selectivity in the NCI-60 Panel

Screening of STR-V-53 across the NCI-60 panel of human cancer cell lines revealed a striking and quantifiable lack of anti-proliferative activity against non-HCC cancer types [1] . This is in stark contrast to the potent activity observed against HCC cell lines .

NCI-60 Panel Selectivity
Class-level
HCC cell lines: IC50 6.25-10.4 µM vs. 60 other cell lines: negligible effect at 10 µM
Cell-type selectivity screening context
NCI-60 human tumor cell line panel screen
NCI-60 Cancer selectivity HCC Antiproliferative

Preclinical Application Scenarios for STR-V-53


Selective Cytotoxicity & GLUT-2 Uptake Studies

Given its exquisite selectivity for HCC cells over other cancer types (NCI-60 panel) and normal cells (VERO cells), STR-V-53 is the ideal compound for studies investigating the role of GLUT-2 transporter-mediated drug uptake in liver cancer [1]. Its unique glycosylated structure enables this targeted delivery, a feature not found in other HDAC inhibitors like SAHA .

Synergy with Tyrosine Kinase Inhibitors

The quantifiable additive effect of STR-V-53 with Sorafenib, achieving an 80% TGI compared to ~60-68% for monotherapies, makes it a critical tool for researchers exploring novel combination regimens for HCC [1]. Procuring STR-V-53 for these studies allows for direct comparison against the most widely used HCC therapeutic benchmark.

Tumor Microenvironment Priming for Immunotherapy

For research focused on overcoming resistance to immune checkpoint inhibitors in HCC, STR-V-53 offers a unique advantage. Its combination with anti-PD-1 therapy yielded a 40% durable response rate in an immunocompetent model, a quantitatively superior outcome compared to typical HDACi responses in solid tumors [1]. This makes STR-V-53 a top-tier candidate for preclinical immuno-oncology combination studies.

HDAC6-Dependent Biology in Liver Cancer

With its strong preference for HDAC6 and lack of HDAC11 inhibition, STR-V-53 serves as a more selective chemical probe than pan-HDAC inhibitors like SAHA [1] . Researchers can use STR-V-53 to specifically interrogate the role of HDAC6 and class I HDACs (1/2/3) in HCC, without the confounding effects of broad-spectrum HDAC inhibition.

Application
Selection Property
Validation Focus
GLUT-2 uptake mechanism studies
Glycosylated HDAC inhibitor with GLUT-2-mediated selective uptake
Selective uptake in HCC vs. non-HCC models
TKI combination research
Combination synergy with Sorafenib in HCC models
Additive TGI endpoint interpretation
Immuno-oncology priming studies
Durable response with anti-PD-1 combination
Durable response rate in immunocompetent models
HDAC6-specific liver cancer biology
HDAC6-preferring, HDAC11-sparing inhibition profile
Isoform-selective endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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